REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([S:9][C:10](=N)N)[CH:5]=[CH:6][C:7]=1[OH:8].C[O-].[Na+].[Na].S(C1C=CC(C)=CC=1)(O[CH2:21][CH:22](C)[CH2:23][CH3:24])(=O)=O>CO>[CH3:21][CH:22]([CH2:23][CH3:24])[CH2:10][S:9][C:4]1[CH:3]=[C:2]([OH:1])[C:7](=[CH:6][CH:5]=1)[OH:8] |f:1.2,^1:15|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)SC(N)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC(CC)C)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer and under a nitrogen flow
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Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Name
|
|
Type
|
|
Smiles
|
CC(CSC=1C=C(C(O)=CC1)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |